Cas no 16394-40-4 (N-(4-Bromo-2-hydroxyphenyl)acetamide)

N-(4-Bromo-2-hydroxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Bromo-2-hydroxyphenyl)acetamide
- DB-417967
- DTXCID50516823
- 16394-40-4
- 2-acetamido-5-bromophenol
- SCHEMBL5271785
- DTXSID70566047
-
- インチ: InChI=1S/C8H8BrNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11)
- InChIKey: NGWQORXGFYPCDR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 228.97384Da
- どういたいしつりょう: 228.97384Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
N-(4-Bromo-2-hydroxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B293610-100mg |
N-(4-Bromo-2-hydroxyphenyl)acetamide |
16394-40-4 | 100mg |
$ 135.00 | 2022-06-07 | ||
TRC | B293610-10mg |
N-(4-Bromo-2-hydroxyphenyl)acetamide |
16394-40-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B293610-50mg |
N-(4-Bromo-2-hydroxyphenyl)acetamide |
16394-40-4 | 50mg |
$ 95.00 | 2022-06-07 |
N-(4-Bromo-2-hydroxyphenyl)acetamide 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
N-(4-Bromo-2-hydroxyphenyl)acetamideに関する追加情報
Professional Introduction to N-(4-Bromo-2-hydroxyphenyl)acetamide (CAS No. 16394-40-4)
N-(4-Bromo-2-hydroxyphenyl)acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 16394-40-4, has garnered considerable attention due to its potential applications in drug development and biochemical research. The presence of both bromine and hydroxyl functional groups in its molecular structure makes it a versatile intermediate for synthesizing various pharmacologically active molecules.
The chemical structure of N-(4-Bromo-2-hydroxyphenyl)acetamide consists of a benzene ring substituted with a bromine atom at the 4-position and a hydroxyl group at the 2-position, linked to an acetamide moiety. This arrangement imparts distinct reactivity and binding characteristics, making it a valuable building block in medicinal chemistry. The compound's solubility profile and stability under various conditions further enhance its utility in synthetic protocols.
In recent years, N-(4-Bromo-2-hydroxyphenyl)acetamide has been extensively studied for its role in developing novel therapeutic agents. Its structural features allow for interactions with biological targets, including enzymes and receptors, which are critical for modulating physiological processes. For instance, research has highlighted its potential in inhibiting certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug design.
One of the most compelling aspects of N-(4-Bromo-2-hydroxyphenyl)acetamide is its versatility in chemical modifications. The bromine atom at the 4-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents, expanding the compound's utility in generating structurally diverse libraries for high-throughput screening.
The hydroxyl group at the 2-position also contributes to the compound's reactivity, allowing for esterification, etherification, or phosphorylation reactions. Such modifications can enhance the pharmacokinetic properties of derivatives derived from N-(4-Bromo-2-hydroxyphenyl)acetamide, improving their bioavailability and metabolic stability. These attributes make it an attractive scaffold for designing next-generation pharmaceuticals.
Recent advancements in computational chemistry have further elucidated the binding interactions of N-(4-Bromo-2-hydroxyphenyl)acetamide with biological targets. Molecular docking studies have revealed that this compound can effectively bind to specific pockets on enzymes and receptors, suggesting its potential as an allosteric modulator. Such insights are crucial for rational drug design, enabling the optimization of lead compounds before they enter preclinical testing.
The synthesis of N-(4-Bromo-2-hydroxyphenyl)acetamide involves multi-step organic transformations that highlight its synthetic accessibility. Starting from commercially available precursors like 4-bromophenol and acetic anhydride, the compound can be synthesized through acetylation followed by purification steps. This synthetic route is scalable and adaptable, making it suitable for both laboratory-scale preparations and industrial production.
In conclusion, N-(4-Bromo-2-hydroxyphenyl)acetamide (CAS No. 16394-40-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its reactivity and synthetic accessibility, make it a valuable tool for chemists and biologists alike. As ongoing research continues to uncover new applications and derivatives of this compound, its importance in advancing drug discovery is likely to grow even further.
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